3-(Furan-2-yl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one
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Overview
Description
3-(Furan-2-yl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one is a heterocyclic compound that features a furan ring fused with an oxathiazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one typically involves the reaction of furan derivatives with suitable sulfur and nitrogen-containing reagents. One common method involves the cyclization of furan-2-carboxylic acid derivatives with thionyl chloride and ammonia under controlled conditions . Another approach includes the use of furan-2-ylmethylamine and sulfur dioxide in the presence of a base to form the desired oxathiazinone ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Functionalized furan derivatives
Scientific Research Applications
3-(Furan-2-yl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to bacterial enzymes, inhibiting their activity and leading to the disruption of essential cellular processes.
Pathways Involved: It may interfere with the synthesis of bacterial cell walls or inhibit protein synthesis, resulting in the death of bacterial cells.
Comparison with Similar Compounds
Similar Compounds
- Furan-2-carboxylic acid
- Furan-2-ylmethylamine
- 5-Hydroxymethylfurfural
Uniqueness
3-(Furan-2-yl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one is unique due to its fused oxathiazinone ring, which imparts distinct chemical and biological properties. Unlike other furan derivatives, this compound exhibits enhanced stability and reactivity, making it a valuable candidate for various applications .
Properties
CAS No. |
90853-56-8 |
---|---|
Molecular Formula |
C7H7NO3S |
Molecular Weight |
185.20 g/mol |
IUPAC Name |
3-(furan-2-yl)-5,6-dihydro-1,4,2-oxathiazine 4-oxide |
InChI |
InChI=1S/C7H7NO3S/c9-12-5-4-11-8-7(12)6-2-1-3-10-6/h1-3H,4-5H2 |
InChI Key |
RMBQXZCPNBDLNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)C(=NO1)C2=CC=CO2 |
Origin of Product |
United States |
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